![molecular formula C7H10Br2N2O B14091613 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide](/img/structure/B14091613.png)
3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by a fused ring system consisting of a pyridine ring and an oxazine ring. It is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide typically involves the condensation of a pyridine derivative with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminopyridine and an aldehyde in the presence of a catalyst such as SnCl4 or Me3SiCl to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the pyridine or oxazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学研究应用
3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 3,4-Dihydro-4-methyl-2H-pyrido[3,2-b][1,4]oxazine-7-carboxaldehyde
- 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Uniqueness
3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide is unique due to its specific ring structure and the presence of both pyridine and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
分子式 |
C7H10Br2N2O |
|---|---|
分子量 |
297.98 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide |
InChI |
InChI=1S/C7H8N2O.2BrH/c1-2-8-5-6-7(1)10-4-3-9-6;;/h1-2,5,9H,3-4H2;2*1H |
InChI 键 |
JYKDCLMXGWMDKT-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(N1)C=NC=C2.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14091532.png)
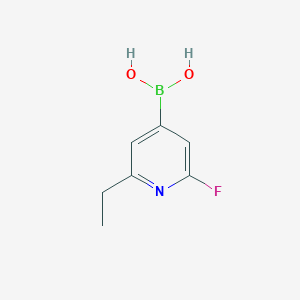
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14091546.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091559.png)
![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091568.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B14091579.png)

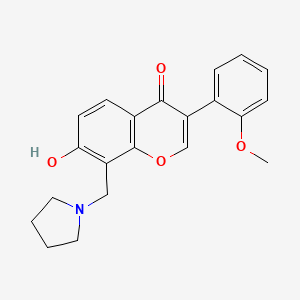
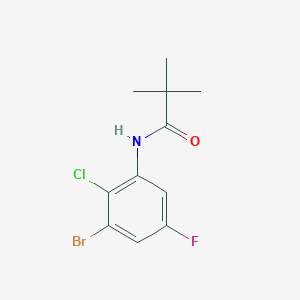
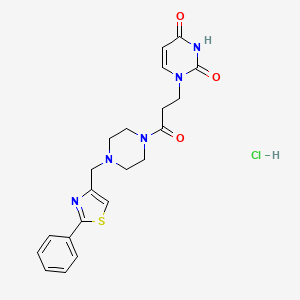

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091600.png)
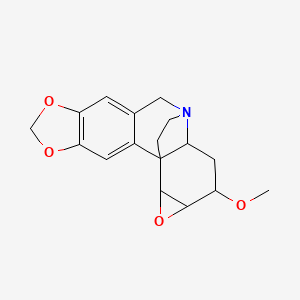
![1-(2,5-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091603.png)
